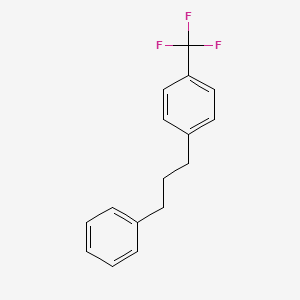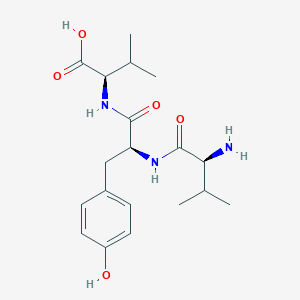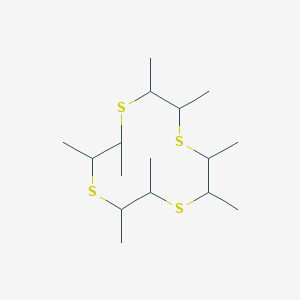
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane is a complex organic compound characterized by its unique structure and properties. This compound is part of the larger family of cyclic organosulfur compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl-substituted thiols with a suitable cyclization agent. The reaction conditions often require a catalyst to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,3,5,6,8,9,11,12-Octamethyl-1,4,7,10-tetrathiacyclododecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and processes. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane: Another cyclic compound with similar structural features but different chemical properties.
Tetrakis(trimethylsilyloxy)silane: A silicon-based compound with multiple methyl groups.
Eigenschaften
CAS-Nummer |
63084-43-5 |
|---|---|
Molekularformel |
C16H32S4 |
Molekulargewicht |
352.7 g/mol |
IUPAC-Name |
2,3,5,6,8,9,11,12-octamethyl-1,4,7,10-tetrathiacyclododecane |
InChI |
InChI=1S/C16H32S4/c1-9-10(2)18-13(5)14(6)20-16(8)15(7)19-12(4)11(3)17-9/h9-16H,1-8H3 |
InChI-Schlüssel |
VEYXSKVIHVHMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(SC(C(SC(C(SC(C(S1)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



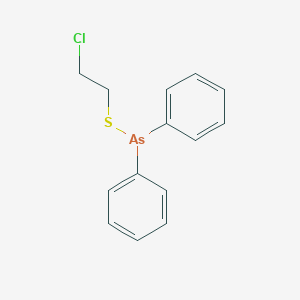
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
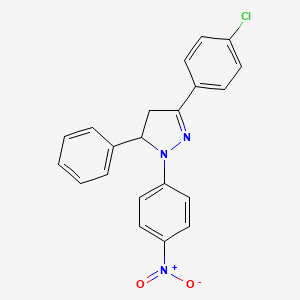
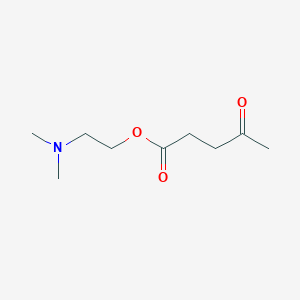
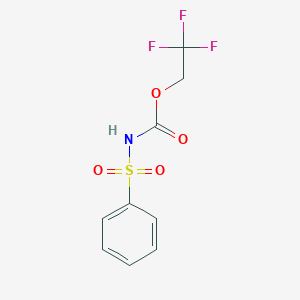
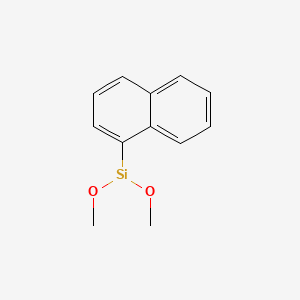

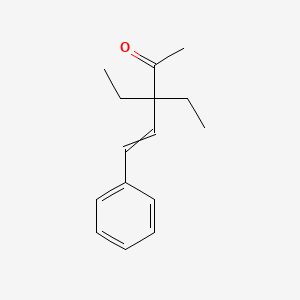
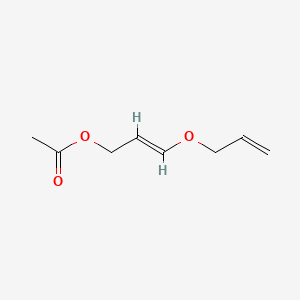
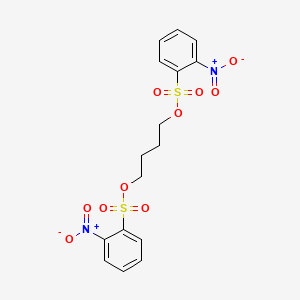
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
